

In-Depth Technical Guide to F-14329 (Tolypocladenol B)

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Compound of Interest		
Compound Name:	F-14329	
Cat. No.:	B3025919	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract

F-14329, also known as Tolypocladenol B, is a fungal metabolite belonging to the tetramic acid class of natural products. Isolated from the marine-derived fungus Chaunopycnis sp., this compound has garnered interest due to its characteristic metal-chelating properties. This document provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of **F-14329**. Detailed experimental protocols for its isolation and characterization are presented, along with a discussion of its potential mechanisms of action. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Chemical Structure and Properties

F-14329 is a polyketide-nonribosomal peptide (PKS-NRPS) hybrid metabolite. Its chemical identity has been established through detailed spectroscopic analysis.

Chemical Structure:

• Systematic Name: (3Z,5S)-3-[(2S,4S,6E)-1-hydroxy-2,4-dimethyl-6-octen-1-ylidene]-5-[(S)-hydroxy(4-hydroxyphenyl)methyl]-2,4-pyrrolidinedione[1]



• Synonyms: Tolypocladenol B[1]

CAS Number: 942195-19-9[1]

Molecular Formula: C21H27NO5[1]

Molecular Weight: 373.4 g/mol [1]

Physicochemical Properties:

The following table summarizes the key physicochemical properties of **F-14329**.

Property	Value	Reference
Appearance	Solid	_
Purity	≥70%	
Solubility	Soluble in Dichloromethane, DMSO, Ethanol, and Methanol	
SMILES	O=C(INVALID-LINK C1=CC=C(O)C=C1">C@@([H])NC/2=O)C2=C(INVALID- LINKC/C=C/C">C@HC)\O	_
InChI Key	IWIISBMWNKBQQH- WZFGYRRTSA-N	-

Biological Activity and Mechanism of Action

The primary reported biological activity of **F-14329** is its ability to act as a metal chelator. This property is characteristic of the 3-acyltetramic acid scaffold.

Metal Chelation:

F-14329 has been shown to chelate a variety of metal ions, including iron (Fe³⁺), copper (Cu²⁺), magnesium (Mg²⁺), zinc (Zn²⁺), and aluminum (Al³⁺) in cell-free assays. The β-dicarbonyl system within the tetramic acid ring is responsible for this chelating activity. 3-



Acylated tetramic acids are known to be excellent chelators of metallic cations and are likely to be deprotonated under physiological conditions. The biological implications of this metal chelation are an active area of research. Metal chelation can influence various cellular processes by modulating the availability of essential metal ions or by sequestering toxic metals.

Signaling Pathways:

Currently, there is a lack of specific studies detailing the signaling pathways directly modulated by **F-14329**. However, based on its metal-chelating properties, it can be hypothesized that **F-14329** may indirectly influence signaling pathways that are dependent on metal ions as cofactors or signaling molecules. For instance, many enzymes and transcription factors require metal ions for their activity. By altering the local concentration of these ions, **F-14329** could potentially modulate their function. Further research is required to elucidate the specific signaling pathways affected by this compound.

Below is a generalized diagram illustrating the potential impact of a metal chelator on cellular signaling.



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Figure 1: Hypothetical mechanism of **F-14329** action via metal chelation.

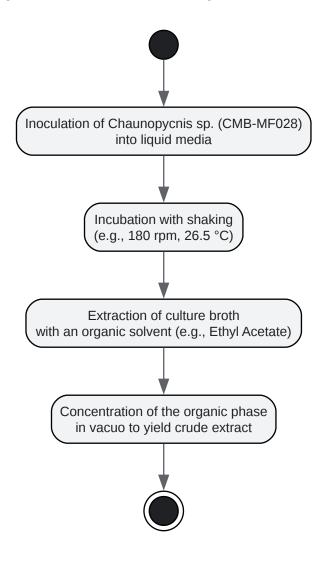
Experimental Protocols

The following protocols are based on the methodologies described in the primary literature for the isolation and characterization of **F-14329** from Chaunopycnis sp. (CMB-MF028).



3.1. Fungal Cultivation and Extraction

The workflow for obtaining the crude extract containing **F-14329** is outlined below.



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Figure 2: Workflow for fungal cultivation and crude extract preparation.

3.2. Isolation of F-14329

The purification of **F-14329** from the crude extract typically involves chromatographic techniques.

• Step 1: Initial Fractionation: The crude extract is subjected to fractionation using a technique such as solid-phase extraction (SPE) or vacuum liquid chromatography (VLC).



- Step 2: Chromatographic Separation: The resulting fractions are then separated using highperformance liquid chromatography (HPLC), often with a reversed-phase column (e.g., C18).
 A gradient elution system is typically employed.
- Step 3: Purity Assessment: The purity of the isolated F-14329 is confirmed by analytical HPLC and spectroscopic methods.

3.3. Metal Chelation Assay

The ability of **F-14329** to chelate metal ions can be assessed using various analytical techniques. A common method involves monitoring changes in the UV-Vis spectrum of the compound upon the addition of a metal salt.

- Preparation of Solutions: Prepare a stock solution of F-14329 in a suitable solvent (e.g., methanol). Prepare stock solutions of the metal salts of interest (e.g., FeCl₃, CuCl₂, MgCl₂, ZnCl₂, AlCl₃) in the same solvent.
- Spectrophotometric Measurement: Record the UV-Vis spectrum of the **F-14329** solution.
- Titration: Add aliquots of a metal salt solution to the **F-14329** solution and record the UV-Vis spectrum after each addition.
- Analysis: Analyze the changes in the absorption spectrum (e.g., shifts in wavelength, changes in absorbance) to determine the formation of a metal-ligand complex.

Conclusion

F-14329 (Tolypocladenol B) is a fascinating natural product with a well-defined chemical structure and prominent metal-chelating properties. While its biological activities and mechanism of action are not yet fully elucidated, its ability to interact with essential metal ions suggests a potential for modulating various biological processes. The experimental protocols provided in this guide offer a foundation for researchers to further investigate the pharmacological potential of this compound. Future studies should focus on identifying the specific cellular targets and signaling pathways affected by **F-14329** to unlock its therapeutic promise.



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References

- 1. researchgate.net [researchgate.net]
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